3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and properties. It is a type of chalcone, a class of natural compounds with a wide range of biological activities. The compound has a molecular formula of C19H20O6 and a molecular weight of 344.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-3,4,5,6-tetramethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxy-3,3’,4,4’,5’,6’-hexamethoxychalcone: Similar structure with additional methoxy groups.
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.
Uniqueness
3-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3 |
InChI Key |
WKHFCYYMOLJMDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC |
Origin of Product |
United States |
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